4-(3-Acetoxyphenyl)-2-bromo-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetoxyphenyl)-2-bromo-1-butene is an organic compound that features a bromine atom and an acetoxy group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetoxyphenyl)-2-bromo-1-butene typically involves the bromination of 4-(3-Acetoxyphenyl)-1-butene. The reaction is carried out using bromine in an organic solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetoxyphenyl)-2-bromo-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions, often in solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetoxy group.
Major Products Formed
Substitution Reactions: Products include 4-(3-Hydroxyphenyl)-1-butene, 4-(3-Alkoxyphenyl)-1-butene, or 4-(3-Aminophenyl)-1-butene.
Elimination Reactions: The major product is 4-(3-Acetoxyphenyl)-1,3-butadiene.
Oxidation Reactions: Products include 4-(3-Carboxyphenyl)-2-bromo-1-butene or other oxidized derivatives.
Scientific Research Applications
4-(3-Acetoxyphenyl)-2-bromo-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Acetoxyphenyl)-2-bromo-1-butene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a molecule of hydrogen bromide to form a double bond. In oxidation reactions, the acetoxy group is converted to a carboxylic acid or other oxidized form.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)-2-bromo-1-butene
- 4-(3-Methoxyphenyl)-2-bromo-1-butene
- 4-(3-Aminophenyl)-2-bromo-1-butene
Uniqueness
4-(3-Acetoxyphenyl)-2-bromo-1-butene is unique due to the presence of both a bromine atom and an acetoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Properties
IUPAC Name |
[3-(3-bromobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDANOAVMEDZEBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641198 |
Source
|
Record name | 3-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-82-2 |
Source
|
Record name | 3-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.